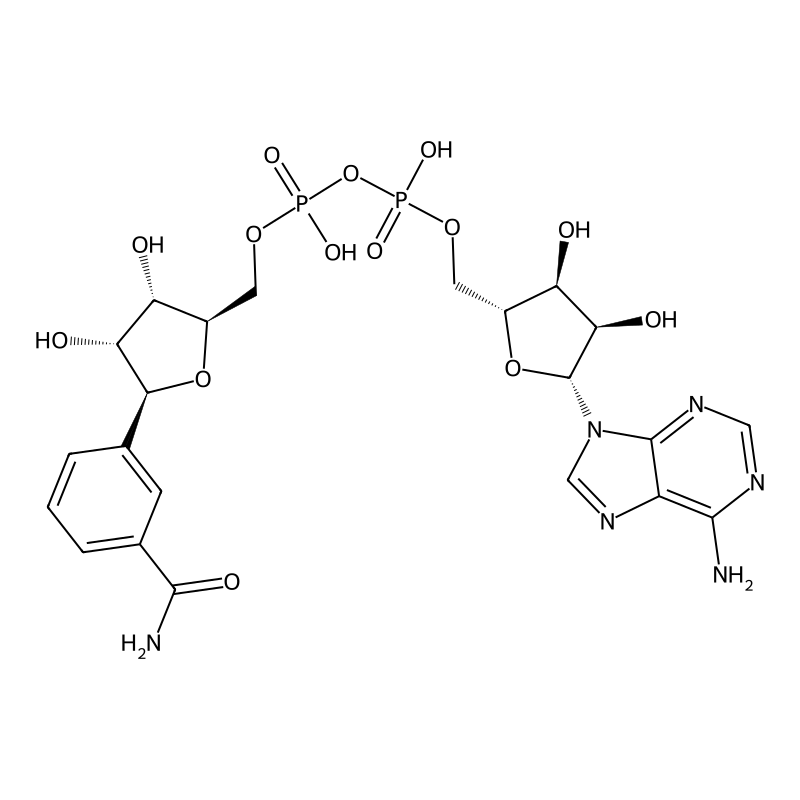

Benzamide adenine nucleotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Benzamide adenine nucleotide is a synthetic compound that integrates the structural characteristics of benzamide and adenine. This compound is gaining attention in various scientific fields such as biochemistry, pharmacology, and molecular biology due to its unique ability to interact with enzymes and nucleic acids. Its structural formula is with a molecular weight of approximately 662.4 g/mol . Benzamide adenine nucleotide serves as a valuable tool in research, particularly in studies involving enzyme kinetics and nucleic acid interactions.

These methods highlight the complexity involved in synthesizing this compound while ensuring high purity levels for research applications.

Benzamide adenine nucleotide exhibits significant biological activity, primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Its role as a non-hydrolyzable analog of nicotinamide adenine dinucleotide enables it to block binding sites on PARP, thereby influencing DNA damage response pathways. Studies have shown that benzamide adenine nucleotide can effectively inhibit both type I and type II inosine monophosphate dehydrogenase, demonstrating its potential therapeutic applications .

Benzamide adenine nucleotide has diverse applications across various fields:

- Biochemistry: It serves as a model compound for studying nucleic acid interactions and enzyme kinetics.

- Molecular Biology: The compound is utilized in research involving DNA and RNA binding, as well as protein-nucleic acid interactions.

- Medicine: Investigated for its therapeutic potential, particularly in inhibiting PARP, which has implications for cancer treatment.

- Industry: Used in developing diagnostic tools and as a reagent in biochemical assays.

These applications underscore its versatility as a research tool and potential therapeutic agent.

Interaction studies involving benzamide adenine nucleotide reveal its capacity to modulate enzymatic activities significantly. For instance, it has been shown to alter the dynamics of PARP-1 upon binding, enhancing the enzyme's affinity for DNA damage sites. This interaction provides insights into the mechanisms of DNA repair and highlights the potential for developing targeted therapies that exploit these interactions .

Benzamide adenine nucleotide can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotinamide adenine dinucleotide | Contains adenine and two phosphate groups | Functions as an essential coenzyme in redox reactions |

| Diadenosine polyphosphates | Contains two adenosines linked by phosphate | Involved in energy transfer processes |

| Cytokinins | Purine derivatives involved in plant growth | Primarily regulates plant growth rather than DNA repair |

Benzamide adenine nucleotide stands out due to its specific inhibition of PARP and its unique structural features that differentiate it from other compounds with similar components.